5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is a promising strategy for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression . This leads to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within cells .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines, including this compound, can be achieved under microwave conditions . This suggests that the compound’s stability and efficacy could be affected by temperature and other environmental conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines . Additionally, this compound interacts with RORγt, a nuclear receptor involved in the regulation of immune responses . These interactions highlight the compound’s potential in modulating immune and inflammatory responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cytokines and growth factors . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . These effects make it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of Janus kinases involves binding to the ATP-binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with nuclear receptors like RORγt, influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action . This localization is critical for its ability to modulate gene expression and cellular metabolism effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Cycloaddition: Copper acetate is commonly used as a catalyst in cycloaddition reactions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Cycloaddition reactions result in the formation of complex fused ring systems.
Scientific Research Applications
5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Research: The compound is used to investigate enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole-pyridine fused ring structure but lacks the bromine and methyl substituents.
1,2,3-Triazole Derivatives: These compounds have a different triazole ring arrangement and exhibit distinct biological activities.
Uniqueness: 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUKRGCMJAZDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.